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Compound of Interest

8-hydroxy-2H-benzo[b][1,4]oxazin-
Compound Name:

3(4H)-one
CAS No.: 258532-76-2
Cat. No.: B3120034

Get Quote

Executive Summary

The 1,4-benzoxazin-3-one heterocycle is a privileged scaffold in drug discovery and plant
defense. The regiochemistry of the hydroxyl group—specifically at position 6 versus position 8
—dramatically alters the biological profile:

» 6-Hydroxy-Benzoxazinone: The "Gold Standard" pharmacophore for

-adrenergic receptor (AR) agonists (e.g., Olodaterol). The 6-OH group mimics the meta-
hydroxyl of catecholamines, forming critical hydrogen bonds with Serine residues in the
receptor binding pocket.

» 8-Hydroxy-Benzoxazinone: Less common as a primary pharmacophore in adrenergic ligands
due to steric and electronic mismatch with the orthosteric site. However, 8-oxygenated
derivatives (e.g., 8-methoxy in DIM2BOA) are potent agricultural antifeedants specifically
targeting phloem-feeding insects (aphids).

Chemical Profile & Structural Logic
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The numbering of the 1,4-benzoxazin-3-one ring is critical for understanding Structure-Activity
Relationships (SAR).
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Figure 1: Structural logic dictating the biological divergence of 6-OH and 8-OH isomers.

Pharmacophore Mapping

e 6-OH Position: Geometrically equivalent to the meta-hydroxyl of isoproterenol when the
amine side chain is attached to N4. This alignment is non-negotiable for high-affinity agonism
at the

-AR.

o 8-OH Position: Often utilized in carbostyril (Quinolinone) derivatives (e.g., Indacaterol
precursors). In the benzoxazinone scaffold, an 8-OH group creates an intramolecular
hydrogen bond with the ring oxygen or nitrogen, potentially locking the conformation but
reducing donor capability to the receptor.
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Biological Potency Comparison
Domain A: Medicinal Chemistry ( -Adrenergic Agonists)

Target: Human

-Adrenergic Receptor (GPCR). Therapeutic Use: Asthma and COPD (Bronchodilation).[1]

Feature 6-Hydroxy-Benzoxazinone 8-Hydroxy-Benzoxazinone
Representative Drug Olodaterol (Striverdi®) Experimental Analogues
Binding Affinity (
Sub-nanomolar (0.1 - 1.0 nM) Low / Micromolar range
)
Functional Potency (
~20 - 50 pM (Picomolar) > 10 nM (Significantly weaker)
)
Selectivity (
VS High (> 2000-fold) Low to Moderate
)
] Forms stable ternary complex Lacks optimal H-bond
Mechanism

with receptor & G-protein. geometry for Ser203 anchor.

Key Insight: The 6-hydroxy group is essential for "locking" the ligand into the receptor's
orthosteric site. Removal or translocation of this group to the 8-position results in a

-fold loss of potency. However, 8-substituted derivatives (where the side chain is at C8, but the
OH remains at C6) are emerging as ultra-potent agonists (see Protocol 1).

Domain B: Agricultural Biotechnology (Plant Defense)

Target: Herbivores (Caterpillars, Aphids) and Soil Microbes. Source: Maize (Zea mays), Wheat,
Rye.
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8-Hydroxy/Methoxy

Feature 6-Hydroxy Derivatives o
Derivatives
6-OH-BOA (Degradation
Natural Compound DIM2BOA (8-O-methylated)
product)
) ) Allelochemical: Inhibits root Anti-Insect: Specific toxicity to
Biological Role ) )
growth of competing plants. phloem feeders (Aphids).
. Moderate; susceptible to High; stored as glucoside
Stability ) o
microbial nitration. (DIM2BOA-Glc).
o High antifeedant index against
Potency Moderate phytotoxicity.

Rhopalosiphum maidis.

Experimental Protocols
Protocol 1: Synthesis of the 6-Hydroxy-Benzoxazinone
Core

Used for generating high-potency Beta-2 Agonist precursors (Olodaterol type).

Reagents: 2-Amino-4-nitrophenol, Chloroacetyl chloride, Potassium carbonate, Hydrogen/Pd-
C.

e Cyclization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in dry acetone. Add

(2.5 eq). Dropwise add chloroacetyl chloride (1.2 eq) at 0°C. Reflux for 4 hours.

o Mechanism:[1][2][3] Acylation of the amine followed by intramolecular
displacement by the phenol.

o Reduction: Filter salts and evaporate solvent. Dissolve the nitro-benzoxazinone intermediate
in Methanol.

e Hydrogenation: Add 10% Pd/C catalyst (10 wt%). Stir under

atmosphere (1 atm) for 12 hours.
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e Hydroxylation (Diazotization): Treat the resulting aniline with

followed by hydrolysis to convert the 6-amino group to the 6-hydroxyl group.
 Validation:
-NMR should show a doublet at

6.3-6.5 ppm (aromatic protons ortho to OH).

Protocol 2: cAMP Functional Potency Assay

To quantify the difference between 6-OH and 8-OH derivatives.
System: CHO-K1 cells stably expressing human

-AR.

o Seeding: Plate cells at 2,000 cells/well in 384-well plates. Incubate overnight.

o Stimulation: Prepare serial dilutions of the 6-hydroxy and 8-hydroxy test compounds in
stimulation buffer (HBSS + 500

M IBMX).

o Control: Use Isoproterenol as a full agonist reference.
 Incubation: Add compounds to cells and incubate for 30 minutes at 37°C.
e Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).

o Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

o Incubate for 1 hour at room temperature.
e Analysis: Read on a plate reader (Ex: 340 nm, Em: 665 nm).

» Calculation: Plot % cAMP accumulation vs. Log[Concentration]. Determine
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o Expected Result: 6-OH derivatives will show

pM. 8-OH derivatives will likely show

nM.

Mechanistic Visualization

The following diagram illustrates the binding mode difference that drives the potency disparity.
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Figure 2: Molecular docking logic. The 6-OH position aligns perfectly with Serine residues,
while the 8-OH position creates a spatial mismatch, drastically reducing affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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